Cas no 3437-95-4 (2-Iodothiophene)

2-Iodothiophene structure
2-Iodothiophene structure
商品名:2-Iodothiophene
CAS番号:3437-95-4
MF:C4H3SI
メガワット:210.03562
MDL:MFCD00005424
CID:44159
PubChem ID:18921

2-Iodothiophene 化学的及び物理的性質

名前と識別子

    • 2-Iodothiophene
    • 2-THIENYL IODIDE
    • 2-iodo-thiophen
    • 2-Iodothyophene
    • alpha-Iodothiophene
    • thiophene,2-iodo-
    • 2-IODOTHIOPHENE , STABILIZED WITH COPPER
    • 2-thienyl-I
    • 2-thiophenyl-I
    • 2-thiophenyliodide
    • Thiophene,2-iodo
    • 2-iodo-thiophene
    • FT-0612690
    • .alpha.-Iodothiophene
    • 2-iodo thiophene
    • EN300-87368
    • NSC 1082
    • SCHEMBL155532
    • 3437-95-4
    • 2-Iodothiophene over Cu
    • Thiophene, 2-iodo-
    • MFCD00005424
    • 2-Iodothiophene, 98%
    • InChI=1/C4H3IS/c5-4-2-1-3-6-4/h1-3
    • A15989
    • STR02125
    • CS-W007589
    • UNII-Z4KJ38KVA6
    • NS00029649
    • AKOS015853948
    • AM86883
    • AC-4904
    • BIDD:GT0507
    • NSC-1082
    • I0374
    • 2,2,6,6-Tetramethyl-4-piperidinylstearate
    • NSC1082
    • F0001-1002
    • Thiophene, iodo-
    • EINECS 222-342-1
    • 149762-92-5
    • DTXSID0063026
    • Z4KJ38KVA6
    • SY001504
    • Q-101196
    • DB-021243
    • Iodothiophene
    • DB-001036
    • DTXCID0038835
    • MDL: MFCD00005424
    • インチ: 1S/C4H3IS/c5-4-2-1-3-6-4/h1-3H
    • InChIKey: ROIMNSWDOJCBFR-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC=CS1
    • BRN: 104666

計算された属性

  • せいみつぶんしりょう: 209.90000
  • どういたいしつりょう: 209.900014
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 6
  • 回転可能化学結合数: 0
  • 複雑さ: 46.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 28.2
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 黄色の液体
  • 密度みつど: 1.902 g/mL at 25 °C(lit.)
  • ゆうかいてん: −40 °C (lit.)
  • ふってん: 182°C(lit.)
  • フラッシュポイント: 華氏温度:170.6°f
    摂氏度:77°c
  • 屈折率: n20/D 1.651(lit.)
  • PSA: 28.24000
  • LogP: 2.35270
  • ようかいせい: 混合できない、または混合しにくい
  • かんど: Light Sensitive

2-Iodothiophene セキュリティ情報

2-Iodothiophene 税関データ

  • 税関コード:29349990
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Iodothiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB117408-10 g
2-Iodothiophene, 98%, stabilized with copper; .
3437-95-4 98%
10g
€69.10 2023-05-10
Chemenu
CM199619-500g
2-Iodothiophene
3437-95-4 98%
500g
$304 2023-01-19
Chemenu
CM199619-100g
2-Iodothiophene
3437-95-4 98%
100g
$77 2023-01-19
Enamine
EN300-87368-50.0g
2-iodothiophene
3437-95-4 95.0%
50.0g
$59.0 2025-03-21
Oakwood
001058-1g
2-Iodothiophene over Cu
3437-95-4 98%
1g
$10.00 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I19390-100g
2-Iodothiophene
3437-95-4 95%
100g
¥274.0 2023-09-07
Enamine
EN300-87368-1.0g
2-iodothiophene
3437-95-4 95.0%
1.0g
$24.0 2025-03-21
Enamine
EN300-87368-100.0g
2-iodothiophene
3437-95-4 95.0%
100.0g
$111.0 2025-03-21
Enamine
EN300-87368-25.0g
2-iodothiophene
3437-95-4 95.0%
25.0g
$35.0 2025-03-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018164-25g
2-Iodothiophene
3437-95-4
25g
¥113 2024-05-24

2-Iodothiophene 合成方法

2-Iodothiophene 関連文献

2-Iodothiopheneに関する追加情報

Introduction to 2-Iodothiophene (CAS No. 3437-95-4)

2-Iodothiophene, with the CAS number 3437-95-4, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which features a thiophene ring substituted with an iodine atom at the 2-position. The combination of the aromatic thiophene ring and the reactive iodine substituent makes 2-Iodothiophene an important building block for a wide range of chemical transformations.

In recent years, 2-Iodothiophene has been extensively studied for its potential applications in various scientific and industrial domains. One of the key areas of interest is its use in the synthesis of complex organic molecules, particularly those with biological activity. The iodine substituent on the thiophene ring provides a valuable handle for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are essential for constructing carbon-carbon bonds in advanced organic synthesis.

Beyond its role in organic synthesis, 2-Iodothiophene has also shown promise in materials science. The thiophene ring is known for its electron-donating properties, which can be exploited to design conductive polymers and other functional materials. For instance, researchers have utilized 2-Iodothiophene as a monomer to synthesize conjugated polymers with enhanced electrical conductivity and stability. These materials have potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the pharmaceutical industry, 2-Iodothiophene has been explored as a starting material for the development of new drugs. The thiophene moiety is a common structural feature in many bioactive compounds, and the introduction of an iodine substituent can significantly influence the pharmacological properties of these molecules. Recent studies have demonstrated that derivatives of 2-Iodothiophene exhibit promising activities against various diseases, including cancer and neurodegenerative disorders. For example, a study published in the Journal of Medicinal Chemistry reported that certain 2-Iodothiophene-based compounds showed potent antitumor activity against human breast cancer cells.

The synthetic accessibility of 2-Iodothiophene has further enhanced its utility in research and development. Various methods have been developed to synthesize this compound efficiently and on a large scale. One common approach involves the reaction of thiophene with molecular iodine or iodosylbenzene in the presence of a suitable catalyst. These synthetic routes are not only cost-effective but also environmentally friendly, making them suitable for industrial applications.

In addition to its synthetic and material applications, 2-Iodothiophene has also been studied for its potential use in chemical biology. The iodine substituent can be used as a handle for bioconjugation reactions, allowing researchers to attach functional groups or biomolecules to the thiophene ring. This property has been exploited to develop targeted drug delivery systems and imaging agents. For instance, a recent study published in Bioconjugate Chemistry demonstrated that 2-Iodothiophene-based probes could be used to label specific proteins with high selectivity and sensitivity.

The ongoing research on 2-Iodothiophene continues to uncover new possibilities for its application across multiple disciplines. As scientists delve deeper into the chemistry and properties of this compound, it is likely that even more innovative uses will be discovered. Whether it is in the development of new materials, the synthesis of bioactive compounds, or the design of advanced imaging agents, 2-Iodothiophene (CAS No. 3437-95-4) remains a valuable tool in the chemist's arsenal.

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